

# Spectroscopic Data of Leucopelargonidin: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Leucopelargonidin*

Cat. No.: *B191709*

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## Abstract

**Leucopelargonidin**, a member of the leucoanthocyanidin class of flavonoids, is a colorless chemical compound found in a variety of plants.[1][2] As a biosynthetic precursor to pelargonidin and other proanthocyanidins, it holds significant interest in the fields of phytochemistry, pharmacology, and drug development. This technical guide provides a summary of the available spectroscopic data for **leucopelargonidin**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of experimentally-derived public data for **leucopelargonidin**, this guide presents a combination of predicted data and representative data based on the analysis of closely related flavan-3,4-diols. Detailed experimental protocols for the spectroscopic analysis of flavonoids are also provided to aid researchers in the characterization of this and similar molecules.

## Chemical Structure

IUPAC Name: (2R,3S,4S)-2-(4-hydroxyphenyl)chroman-3,4,5,7-tetrol  
Chemical Formula:  $C_{15}H_{14}O_6$  Molar Mass: 290.27 g/mol

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally-derived NMR data for **leucopelargonidin** is not extensively reported in publicly accessible literature. The following tables present predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data. These predictions are based on computational models and should be considered as a reference for researchers aiming to identify **leucopelargonidin** in natural extracts or synthetic samples.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **Leucopelargonidin**

Atom No.	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
H-2	4.8 - 5.2	d
H-3	4.0 - 4.4	m
H-4	4.5 - 4.9	d
H-6	5.8 - 6.2	d
H-8	5.8 - 6.2	d
H-2'	7.2 - 7.5	d
H-3'	6.7 - 7.0	d
H-5'	6.7 - 7.0	d
H-6'	7.2 - 7.5	d

Note: Predicted data is based on cheminformatic models and may vary from experimental values. The solvent is not specified in the prediction source.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **Leucopelargonidin**

Atom No.	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	80 - 85
C-3	68 - 72
C-4	65 - 70
C-4a	100 - 105
C-5	155 - 160
C-6	95 - 100
C-7	155 - 160
C-8	94 - 98
C-8a	150 - 155
C-1'	130 - 135
C-2'	128 - 132
C-3'	115 - 120
C-4'	155 - 160
C-5'	115 - 120
C-6'	128 - 132

Note: Predicted data is based on cheminformatic models and may vary from experimental values. The solvent is not specified in the prediction source.

## Mass Spectrometry (MS)

The mass spectral fragmentation of flavan-3,4-diols, such as **leucopelargonidin**, is characterized by cleavages of the heterocyclic C-ring. The primary fragmentation pathway is a retro-Diels-Alder (rDA) reaction, which provides structural information about the A- and B-rings.

Table 3: Expected Mass Spectrometry Fragmentation of **Leucopelargonidin**

m/z (Proposed Fragment)	Description
290 [M] <sup>+</sup>	Molecular Ion
272 [M-H <sub>2</sub> O] <sup>+</sup>	Loss of a water molecule
262 [M-CO] <sup>+</sup>	Loss of carbon monoxide from the heterocyclic ring
152	Fragment corresponding to the A-ring after rDA cleavage
138	Fragment corresponding to the B-ring and part of the C-ring after rDA cleavage
120	Further fragmentation of the B-ring fragment

Note: The fragmentation pattern can be influenced by the ionization technique and collision energy.

## Experimental Protocols

The following are generalized protocols for the NMR and MS analysis of flavonoids, which can be adapted for **leucopelargonidin**.

### NMR Spectroscopy Protocol

- Sample Preparation:
  - Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>, or Acetone-d<sub>6</sub>). The choice of solvent is critical and should be based on the solubility of the compound.
  - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  - Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Data Acquisition:
  - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- Acquire a  $^1\text{H}$  NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquire a  $^{13}\text{C}$  NMR spectrum. A larger number of scans will be required due to the lower natural abundance of  $^{13}\text{C}$ .
- Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete structural elucidation and assignment of all proton and carbon signals.

## Mass Spectrometry Protocol

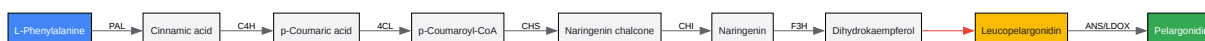
- Sample Preparation:
  - Prepare a dilute solution of the purified compound (typically 1-10  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
  - The solvent should be compatible with the chosen ionization method.
- Instrumentation and Data Acquisition:
  - Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).
  - For direct infusion, introduce the sample solution into the ion source at a constant flow rate.
  - Ionization: Electrospray ionization (ESI) is a common technique for flavonoids and can be run in both positive and negative ion modes. Atmospheric pressure chemical ionization (APCI) can also be used.
  - Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound.
  - Tandem MS (MS/MS): Select the molecular ion (or a prominent adduct ion) as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a

fragmentation pattern. Varying the collision energy can provide more detailed structural information.

## Visualization of Pathways and Workflows

### Biosynthesis of Leucopelargonidin

The following diagram illustrates the biosynthetic pathway leading to the formation of **leucopelargonidin** from L-Phenylalanine. This pathway is a segment of the broader flavonoid biosynthesis pathway.<sup>[3][4]</sup>

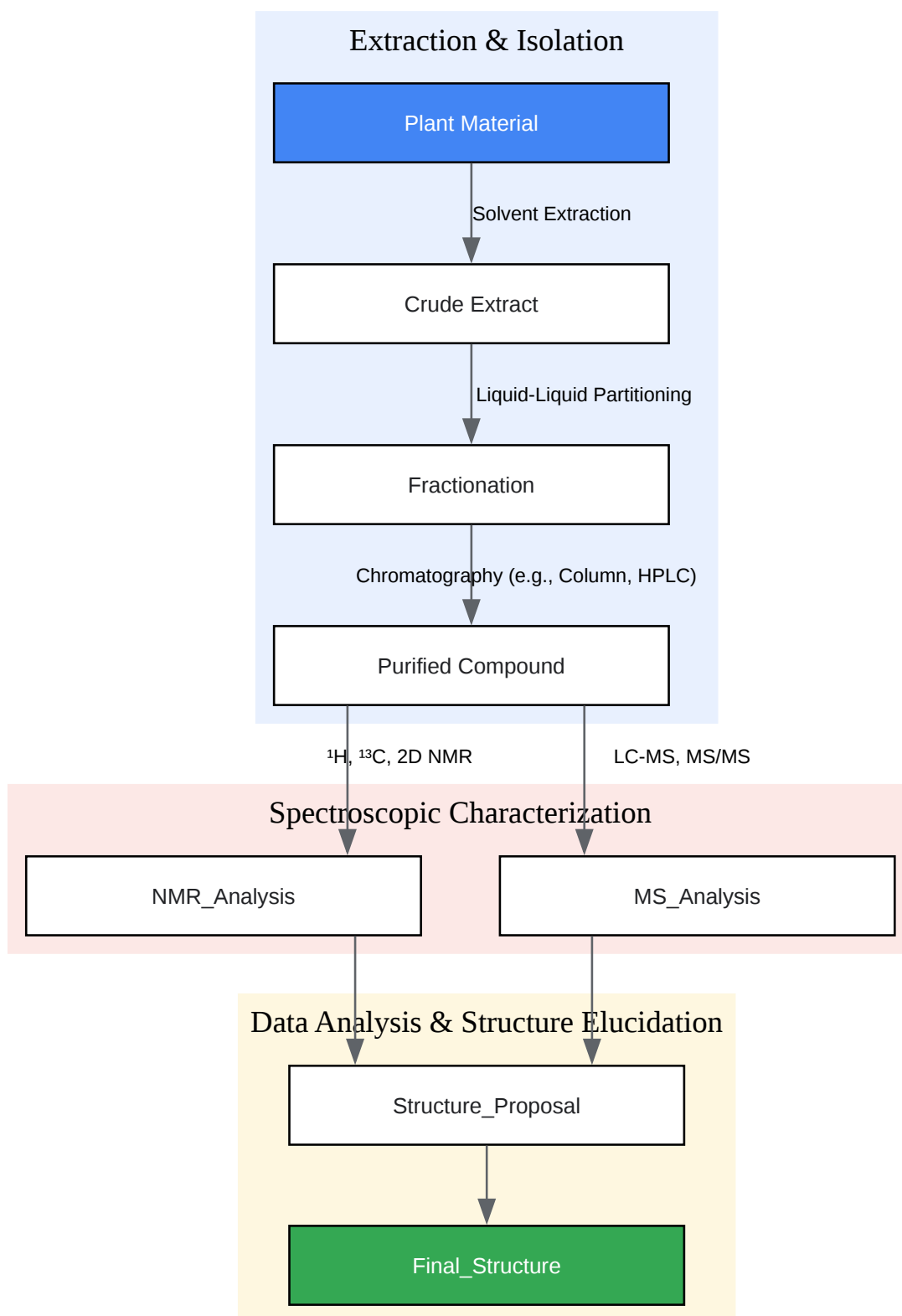


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Caption: Biosynthetic pathway of **Leucopelargonidin**.

## General Experimental Workflow

The diagram below outlines a typical workflow for the isolation and spectroscopic characterization of a natural product like **leucopelargonidin** from a plant source.



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Caption: General workflow for natural product characterization.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)